molecular formula C20H15ClFN3O2S2 B3010622 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 687563-37-7

2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B3010622
CAS No.: 687563-37-7
M. Wt: 447.93
InChI Key: YLHWIWDSNUDQHE-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-chlorophenyl group at position 3, a 4-oxo moiety, and a thioether-linked acetamide substituent with a 4-fluorophenyl group.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S2/c21-12-1-7-15(8-2-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-14-5-3-13(22)4-6-14/h1-8H,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHWIWDSNUDQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core. The presence of both 4-chlorophenyl and 4-fluorophenyl substituents enhances its potential interactions with biological targets. The thioacetamide moiety is also significant for its pharmacological properties.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in disease processes. For example, it may inhibit kinases or proteases that are crucial in cancer cell proliferation.
  • Antimicrobial Activity : Compounds within the thienopyrimidine class have demonstrated broad-spectrum antimicrobial properties. This includes activity against bacteria, fungi, and viruses, making them valuable candidates in the fight against infections .

Anticancer Properties

Research indicates that derivatives of thienopyrimidines exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to the target compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : The compound may target pathways such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers .

Antimicrobial Activity

The compound's thienopyrimidine scaffold has been linked to notable antimicrobial effects:

  • Broad-Spectrum Efficacy : It has been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains . The minimum inhibitory concentration (MIC) values for related compounds indicate effective antimicrobial properties.
MicroorganismMIC (µg/mL)Reference
E. coli32
S. aureus25
C. albicans12.5

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidines:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., chloro and fluoro) on the phenyl rings significantly enhances biological activity by improving binding affinity to target sites.
  • Core Modifications : Variations in the thieno[3,2-d]pyrimidine core have been associated with altered pharmacodynamics and pharmacokinetics, influencing efficacy and toxicity profiles .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anticancer Activity : A derivative demonstrated potent cytotoxicity against breast cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Efficacy Study : A related thienopyrimidine was evaluated for its antifungal properties against Candida species, showing promising results that warrant further investigation into its mechanism of action .

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups: The 4-Cl and 4-F substituents enhance metabolic stability and binding affinity compared to non-halogenated analogues (e.g., ’s methylpyridinyl derivatives) .
  • Thioether Linkage : The –S–CH₂–CO–NH– group improves solubility and pharmacokinetics relative to ether or methylene linkers .
  • Aromatic Diversity : Substitution with benzothiazole () or trifluoromethylphenyl () groups modulates target selectivity.

Comparison :

  • Yields for analogues range from 76% () to 85% (), dependent on electron-deficient aryl groups facilitating nucleophilic displacement.
  • Chloroacetamide derivatives (e.g., ) require higher temperatures (100°C) for reactivity .

Physicochemical Properties

  • Lipophilicity (LogP) : Estimated LogP ~3.2 (closer to ’s 2.8 than ’s 4.1), balancing membrane permeability and metabolic stability.
  • Thermal Stability : Melting points for analogues range from 230°C () to >300°C (), correlating with crystalline packing and substituent bulk .

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